molecular formula C17H20ClNO4 B10968005 6-[(5-Chloro-2-methoxyphenyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid

6-[(5-Chloro-2-methoxyphenyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid

Cat. No.: B10968005
M. Wt: 337.8 g/mol
InChI Key: GARMDYLWECVQLZ-UHFFFAOYSA-N
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Description

6-[(5-Chloro-2-methoxyphenyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is a complex organic compound with a unique structure that includes a chloro-substituted aromatic ring, a carbamoyl group, and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(5-Chloro-2-methoxyphenyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting with the preparation of the chloro-substituted aromatic ring and the cyclohexene ring. The key steps include:

    Formation of the Chloro-Substituted Aromatic Ring: This can be achieved through electrophilic aromatic substitution reactions, where a chlorine atom is introduced into the aromatic ring.

    Formation of the Cyclohexene Ring: This involves cyclization reactions, often using catalysts to facilitate the formation of the ring structure.

    Coupling of the Aromatic Ring and Cyclohexene Ring: This step involves the formation of a carbamoyl linkage between the two rings, typically using reagents such as carbamoyl chlorides and bases to promote the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-[(5-Chloro-2-methoxyphenyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The chloro group on the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

6-[(5-Chloro-2-methoxyphenyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-[(5-Chloro-2-methoxyphenyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    6-[(5-Chloro-2-methoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid: A closely related compound with a similar structure but lacking the dimethyl groups on the cyclohexene ring.

    6-[(5-Chloro-2-methoxyphenyl)carbamoyl]-3,4-dimethylcyclohexane-1-carboxylic acid: A compound with a fully saturated cyclohexane ring instead of the cyclohexene ring.

Uniqueness

The unique combination of the chloro-substituted aromatic ring, carbamoyl group, and dimethyl-substituted cyclohexene ring gives 6-[(5-Chloro-2-methoxyphenyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid distinct chemical and biological properties

Properties

Molecular Formula

C17H20ClNO4

Molecular Weight

337.8 g/mol

IUPAC Name

6-[(5-chloro-2-methoxyphenyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C17H20ClNO4/c1-9-6-12(13(17(21)22)7-10(9)2)16(20)19-14-8-11(18)4-5-15(14)23-3/h4-5,8,12-13H,6-7H2,1-3H3,(H,19,20)(H,21,22)

InChI Key

GARMDYLWECVQLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC(C(C1)C(=O)NC2=C(C=CC(=C2)Cl)OC)C(=O)O)C

Origin of Product

United States

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